4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine
Description
4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine is a substituted pyrimidine derivative featuring a chloromethyl group at position 4, a cyclopropylmethyl substituent at position 2, and a methyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The chloromethyl group enhances reactivity for further functionalization, while the cyclopropylmethyl moiety introduces steric and electronic effects that may influence biological activity or stability .
Properties
IUPAC Name |
4-(chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-4-9(6-11)13-10(12-7)5-8-2-3-8/h4,8H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBBHNMJNOUEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CC2CC2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(cyclopropylmethyl)-4,6-dimethylpyrimidine with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.
Cyclization Reactions: The cyclopropylmethyl group can undergo ring-opening reactions, leading to the formation of new cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acid derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Chemical Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The cyclopropylmethyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Observations:
Substituent Effects on Reactivity: The chloromethyl group (ClCH2) in 4-(chloromethyl)-6-methylpyrimidine HCl enhances electrophilicity, making it a reactive intermediate for nucleophilic substitutions . In contrast, simple chloro substituents (e.g., 4-Cl in 4-Chloro-6-ethyl-2-methylpyrimidine) are less reactive but more stable . Cyclopropylmethyl vs.
Biological Activity :
- Pyrimidines with aryl substituents (e.g., 4-Chloro-6-methyl-2-phenylpyrimidine) have shown cytotoxic activity in preclinical studies, suggesting that the target compound’s cyclopropylmethyl group may offer a balance between activity and pharmacokinetics .
Physical Properties :
- Melting points vary significantly with substituents. For example, 5-(Chloromethyl)-2-phenylpyrimidine melts at 96.5–98°C, whereas analogs with smaller substituents (e.g., methyl or ethyl) lack reported data, likely due to lower crystallinity .
Biological Activity
4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and mechanisms of action.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives, including this compound, is often influenced by their structural components. Research has shown that modifications to the pyrimidine core can significantly affect potency and selectivity against various biological targets.
Key Findings from SAR Studies
- NAPE-PLD Inhibition : Compounds structurally related to this compound have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The most potent inhibitor from a related library exhibited an IC50 value of 72 nM, indicating significant inhibitory activity .
- Anti-inflammatory Properties : Pyrimidines have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Compounds with similar structures showed IC50 values around 0.04 μmol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
Biological Activity
The compound's biological activity can be categorized into several key areas:
1. Anti-inflammatory Activity
Pyrimidine derivatives have shown promise in reducing inflammation through the inhibition of COX enzymes. The presence of electron-donating substituents on the pyrimidine ring enhances this activity, making compounds like this compound potential candidates for treating inflammatory conditions.
2. Antiparasitic Activity
Recent studies indicate that certain pyrimidine derivatives exhibit antiparasitic properties, particularly against protozoan parasites responsible for diseases such as Chagas disease and malaria. The mechanism involves disrupting redox balance within the parasites, leading to cell death .
3. Neuropharmacological Effects
Research suggests that compounds with similar structures may interact with neuropharmacological pathways, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and chronic pain .
The mechanisms by which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition. This interaction is crucial for compounds targeting NAPE-PLD and COX enzymes .
- Redox Modulation : Similar pyrimidine derivatives have been shown to induce oxidative stress in parasitized cells, which is a novel strategy for combating infections like malaria .
Case Studies
Several studies have highlighted the potential of pyrimidine derivatives in preclinical models:
- In Vivo Studies : A compound structurally related to this compound demonstrated significant efficacy in animal models of inflammation and infection, showcasing its therapeutic potential without notable toxicity .
- Comparative Analysis : A comparative study on various pyrimidine derivatives revealed that specific structural modifications significantly enhance their selectivity and potency against targeted enzymes .
Q & A
Q. What synthetic strategies are recommended for preparing 4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine, and how can reaction parameters be optimized?
Answer: Synthesis involves sequential functionalization of the pyrimidine core. The chloromethyl group is introduced via nucleophilic substitution (e.g., using chloromethylation reagents like ClCH₂SO₂Cl) under anhydrous conditions at 50–70°C . Cyclopropylmethyl groups are typically added via alkylation with cyclopropanemethanol derivatives in the presence of a base (e.g., NaH) . Yield optimization requires inert atmospheres (N₂/Ar), controlled stoichiometry, and purification via silica gel chromatography (hexane/ethyl acetate gradients). Impurity profiles should be monitored using TLC and HPLC .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer: ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the cyclopropylmethyl group exhibits characteristic proton splits (δ 0.4–1.2 ppm) due to ring strain . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies C-Cl stretches (600–750 cm⁻¹) . X-ray crystallography, though dependent on crystal quality, provides unambiguous structural confirmation, as demonstrated for analogous pyrimidines .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as chlorinated pyrimidines may release toxic vapors upon decomposition . Waste should be segregated into halogenated containers and disposed via licensed facilities. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) .
Q. How does the chloromethyl group influence the compound’s reactivity in further derivatization?
Answer: The chloromethyl moiety serves as a reactive handle for nucleophilic substitution (e.g., with amines or thiols) or elimination to form vinylpyrimidines. Reaction conditions (solvent polarity, temperature, catalysts like KI) must be tailored to avoid side reactions, such as hydrolysis to hydroxymethyl derivatives .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Answer: Column chromatography (silica gel, hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization from ethanol/water mixtures enhances purity, with monitoring via melting point analysis (>150°C expected) .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Fukui indices derived from electron density maps predict nucleophilic (pyrimidine N1) and electrophilic (chloromethyl C) centers . Molecular dynamics simulations assess solvation effects, guiding solvent selection for reactions .
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they resolved?
Answer: Crystal growth may require slow evaporation from DMSO/ether mixtures. Twisted conformations between the cyclopropylmethyl and pyrimidine rings complicate diffraction patterns, necessitating high-resolution single-crystal X-ray analysis. Disorder in the chloromethyl group is resolved using restrained refinement protocols, as applied to similar structures .
Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in studying the compound’s metabolic or mechanistic pathways?
Answer: ¹³C-labeled chloromethyl groups enable tracking via NMR or mass spectrometry in metabolic studies. Deuterated cyclopropylmethyl derivatives (e.g., CD₂ substitutions) reduce metabolic degradation rates, facilitating kinetic isotope effect (KIE) analyses in enzymatic assays .
Q. What strategies are employed to resolve contradictions in reported spectroscopic data for this compound?
Answer: Cross-validation using multiple techniques (e.g., 2D NMR like COSY and HSQC) clarifies ambiguous assignments. Discrepancies in IR absorption bands (e.g., C-Cl vs. C-N stretches) are resolved by comparing computed (DFT) and experimental spectra .
Q. How does steric hindrance from the cyclopropylmethyl group affect intermolecular interactions in supramolecular assemblies?
Answer: The cyclopropane ring’s rigidity limits conformational flexibility, favoring specific π-π stacking or hydrogen-bonding motifs. X-ray data from analogous compounds show dihedral angles of 20–50° between the pyrimidine and substituent, influencing crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
